molecular formula C26H19N5O3 B11576076 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11576076
M. Wt: 449.5 g/mol
InChI Key: AWOOPFFMOZQUSA-SAPNQHFASA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyrido[1,2-a]pyrimidine system, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The starting materials often include 1H-1,3-benzodiazole and 4-methoxyphenol, which undergo various condensation and cyclization reactions to form the desired heterocyclic structure. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the complex ring systems.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or amide.

    Substitution: The benzodiazole and pyrido[1,2-a]pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-HYDROXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE

Uniqueness: The presence of the methoxyphenoxy group in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C26H19N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H19N5O3/c1-16-6-5-13-31-24(16)30-25(34-19-11-9-18(33-2)10-12-19)20(26(31)32)14-17(15-27)23-28-21-7-3-4-8-22(21)29-23/h3-14H,1-2H3,(H,28,29)/b17-14+

InChI Key

AWOOPFFMOZQUSA-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)OC5=CC=C(C=C5)OC

Origin of Product

United States

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